Cas no 954566-71-3 (N-1-(3-chlorophenyl)ethylcyclopropanamine)

N-1-(3-chlorophenyl)ethylcyclopropanamine is a cyclopropylamine derivative characterized by its unique structural motif combining a chlorophenyl group with an ethyl-substituted cyclopropane ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the 3-chlorophenyl moiety may enhance lipophilicity and influence binding interactions, while the cyclopropylamine group can contribute to conformational rigidity, potentially improving metabolic stability. Its well-defined structure allows for precise modifications, making it a valuable intermediate in the synthesis of novel compounds for pharmacological evaluation. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-1-(3-chlorophenyl)ethylcyclopropanamine structure
954566-71-3 structure
Product Name:N-1-(3-chlorophenyl)ethylcyclopropanamine
CAS No:954566-71-3
MF:C11H14ClN
MW:195.688561916351
MDL:MFCD09741866
CID:2155742
PubChem ID:16795043
Update Time:2025-05-22

N-1-(3-chlorophenyl)ethylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine
    • N-(1-(3-Chlorophenyl)ethyl)cyclopropanamine
    • N-[1-(3-chlorophenyl)ethyl]cyclopropanamine
    • AM101743
    • [1-(3-chlorophenyl)ethyl]cyclopropylamine
    • N-[1-(3-CHLOROPHENYL)ETHYL]-N-CYCLOPROPYLAMINE
    • N-1-(3-chlorophenyl)ethylcyclopropanamine
    • MDL: MFCD09741866
    • Inchi: 1S/C11H14ClN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3
    • InChI Key: FOACGCBCJXZXRW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C)NC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Topological Polar Surface Area: 12

N-1-(3-chlorophenyl)ethylcyclopropanamine Pricemore >>

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Additional information on N-1-(3-chlorophenyl)ethylcyclopropanamine

N-1-(3-Chlorophenyl)Ethylcyclopropanamine: A Comprehensive Overview

The compound with CAS No 954566-71-3, commonly referred to as N-1-(3-chlorophenyl)ethylcyclopropanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with an ethylamine group and a 3-chlorophenyl substituent. The cyclopropane ring, known for its high strain energy, contributes to the molecule's reactivity and potential for diverse chemical transformations. The 3-chlorophenyl group introduces electronic effects that can influence the compound's interactions with biological systems.

Recent studies have highlighted the potential of N-1-(3-chlorophenyl)ethylcyclopropanamine in various applications, particularly in drug discovery. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its strained ring system to facilitate intricate chemical reactions. For instance, the cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of valuable intermediates for pharmaceutical compounds.

One of the most intriguing aspects of this compound is its pharmacokinetic profile. Preliminary experiments suggest that N-1-(3-chlorophenyl)ethylcyclopropanamine exhibits moderate solubility in aqueous solutions, which is crucial for its bioavailability. Furthermore, its metabolic stability has been evaluated in vitro, revealing that it undergoes phase I metabolism primarily through oxidation pathways. These findings are essential for understanding its potential as a drug candidate and for optimizing its pharmacokinetic properties.

The synthesis of N-1-(3-chlorophenyl)ethylcyclopropanamine involves a multi-step process that begins with the preparation of the cyclopropane ring. One common approach utilizes Simmons-Smith cyclopropanation, where a diiodomethane reacts with an alkene in the presence of zinc and copper catalysts to form the strained ring. Subsequent steps involve nucleophilic substitution reactions to introduce the ethylamine and 3-chlorophenyl groups, ensuring precise control over the molecule's structure.

Recent advancements in computational chemistry have enabled researchers to model the electronic properties of N-1-(3-chlorophenyl)ethylcyclopropanamine with unprecedented accuracy. These models reveal that the compound's electronic distribution is significantly influenced by the electron-withdrawing effects of the chlorine atom on the phenyl ring. This insight has facilitated the design of derivatives with enhanced selectivity for specific biological targets.

In terms of applications, N-1-(3-chlorophenyl)ethylcyclopropanamine has shown promise in several therapeutic areas. For example, its ability to modulate ion channels has been explored in preclinical studies targeting neurological disorders such as epilepsy and chronic pain. Additionally, its potential as an anticancer agent has been investigated due to its ability to inhibit key enzymes involved in tumor growth and metastasis.

Another area of interest is the use of N-1-(3-chlorophenyl)ethylcyclopropanamine in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Researchers have demonstrated that incorporating this compound into polymer blends can enhance their charge transport properties, paving the way for innovative material designs.

Looking ahead, ongoing research aims to further elucidate the mechanistic details of N-1-(3-chlorophenyl)ethylcyclopropanamine's interactions with biological systems. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to study its binding modes with target proteins. These studies are expected to provide valuable insights into optimizing its therapeutic potential while minimizing off-target effects.

In conclusion, N-1-(3-chlorophenyl)ethylcyclopropanamine (CAS No 954566-71-3) stands out as a versatile compound with significant implications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new applications and mechanisms of action, this compound is poised to make meaningful contributions to both academic and industrial sectors.

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